
フェナゾン
概要
説明
C₁₁H₁₂N₂O 。 アンチピリンは、1880年代初頭にルートヴィヒ・クノルによって初めて合成され、1883年に特許を取得しました 。アンチピリンは、鎮痛剤(痛みを軽減)、解熱剤(発熱を軽減)、および抗炎症剤です。 アンチピリンは、経口または耳滴として使用されてきました .
科学的研究の応用
Antipyrine has a wide range of scientific research applications, including:
Chemistry: Antipyrine is used as a probe to study the effects of other drugs on liver enzymes.
Biology: It is used in the study of drug metabolism and enzyme activity.
Medicine: Antipyrine is used in combination with benzocaine for the symptomatic relief of acute otitis media.
Industry: Antipyrine is used in the synthesis of various derivatives for different industrial applications.
作用機序
アンチピリンは、主に中枢神経系で作用し、痛覚閾値を高めます。 アンチピリンは、プロスタグランジン合成に関与するシクロオキシゲナーゼ(COX-1、COX-2、およびCOX-3)酵素のアイソフォームを阻害します 。これらの酵素を阻害することによって、アンチピリンは、痛みと炎症を引き起こすプロスタグランジンの産生を減少させます。
類似の化合物との比較
類似の化合物
フェナセチン: 安全上の懸念から撤回される前は、広く使用されていた鎮痛剤および解熱剤でした.
アスピリン: 広く使用されている鎮痛剤、解熱剤、および抗炎症剤です。
パラセタモール: 同じ作用機序を持つ鎮痛剤および解熱剤です。
イブプロフェン: 鎮痛作用と解熱作用を持つ非ステロイド系抗炎症薬(NSAID)です。
アンチピリンの独自性
アンチピリンは、最も初期の合成薬の一つであり、他の鎮痛剤や解熱剤とは異なる独自の化学構造を持っています 。 アンチピリンは、肝臓における薬物代謝と酵素活性を調べるためのプローブとして作用できるため、他の類似の化合物とは異なります .
Safety and Hazards
将来の方向性
Phenazone is often used in testing the effects of other drugs or diseases on drug-metabolizing enzymes in the liver . It is combined in ear drops (otic drops) with benzocaine, a medication used to numb the ear. It is used to relieve ear pain caused by infections, and remove a build up of ear wax . It may be used along with antibiotics to treat an ear infection .
生化学分析
Biochemical Properties
Phenazone interacts with various enzymes, proteins, and other biomolecules. It is mainly metabolized in the liver microsomes via the cytochrome P-450 pathway . Phenazone can be used as a model substance to study the biotransformation capacity of a particular metabolic pathway, indicating the stage of liver damage and the extent to which the structural integrity of hepatocytes is maintained .
Temporal Effects in Laboratory Settings
In a study on rabbits with experimental common bile duct obstruction, the pharmacokinetic parameters suggested an impaired biotransformation of Phenazone, leading to slower drug elimination . This indicates that Phenazone’s effects can change over time in laboratory settings.
Dosage Effects in Animal Models
The effects of Phenazone vary with different dosages in animal models. In the same study on rabbits, it was found that obstructive cholestasis could influence the pharmacokinetics of Phenazone
Metabolic Pathways
Phenazone is involved in various metabolic pathways, interacting with enzymes or cofactors. It is mainly metabolized in the liver microsomes via the cytochrome P-450 pathway
準備方法
合成経路と反応条件
アンチピリンは、フェニルヒドラジンとエチルアセト酢酸を塩基性条件下で縮合させることによって合成されます。 生成された中間体化合物である1-フェニル-3-メチルピラゾロンは、その後、ジメチル硫酸またはヨードメタンを使用してメチル化されます 。合成プロセスには、以下の手順が含まれます。
縮合: フェニルヒドラジンは、塩基の存在下でエチルアセト酢酸と反応して、1-フェニル-3-メチルピラゾロンを形成します。
メチル化: 中間体は、ジメチル硫酸またはヨードメタンを使用してメチル化され、アンチピリンが生成されます。
工業的生産方法
工業的な設定では、アンチピリンの合成は、同様の手順がより大規模で行われます。反応条件は、高収率と高純度が得られるように最適化されています。プロセスには通常、以下が含まれます。
反応物の調製: フェニルヒドラジンとエチルアセト酢酸は、大量に調製されます。
反応制御: 効率的な縮合とメチル化を確保するために、反応温度とpHは慎重に制御されます。
精製: 最終生成物は、結晶化またはその他の適切な方法を使用して精製され、高純度のアンチピリンが得られます。
化学反応の分析
反応の種類
アンチピリンは、以下を含むさまざまな化学反応を起こします。
酸化: アンチピリンは、過マンガン酸カリウムを使用して、ピリダジン四カルボン酸に酸化できます.
還元: アンチピリンは、4-アミノアンチピリンなどのさまざまな誘導体を生成するために還元できます.
置換: アンチピリンは、さまざまな試薬と置換反応を起こして、さまざまな誘導体を生成できます。
一般的な試薬と条件
酸化: 過マンガン酸カリウムは、酸化剤として一般的に使用されます。
還元: アンチピリンの還元には、亜硫酸水素アンモニウムや亜硫酸アンモニウムなどの還元剤が使用されます.
置換: ハロゲンやアルキル化剤などのさまざまな試薬を、置換反応に使用できます。
主な生成物
酸化: ピリダジン四カルボン酸。
還元: 4-アミノアンチピリン。
置換: アンチピリンのさまざまな置換誘導体。
科学研究への応用
アンチピリンは、以下を含む幅広い科学研究への応用があります。
化学: アンチピリンは、他の薬物が肝臓酵素に及ぼす影響を調べるためのプローブとして使用されます.
生物学: 薬物代謝と酵素活性の研究に使用されます。
類似化合物との比較
Similar Compounds
Phenacetin: An analgesic and antipyretic that was widely used before being withdrawn due to safety concerns.
Aspirin: A widely used analgesic, antipyretic, and anti-inflammatory drug.
Paracetamol: An analgesic and antipyretic with a similar mechanism of action.
Ibuprofen: A nonsteroidal anti-inflammatory drug (NSAID) with analgesic and antipyretic properties.
Uniqueness of Antipyrine
Antipyrine was one of the earliest synthetic medications and has a unique chemical structure compared to other analgesics and antipyretics . Its ability to act as a probe for studying drug metabolism and enzyme activity in the liver sets it apart from other similar compounds .
特性
IUPAC Name |
1,5-dimethyl-2-phenylpyrazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-9-8-11(14)13(12(9)2)10-6-4-3-5-7-10/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEQOALNAAJBPNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(N1C)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O | |
| Record name | ANTIPYRINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0376 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6021117 | |
| Record name | Phenazone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6021117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid, COLOURLESS CRYSTALS OR WHITE POWDER. | |
| Record name | Antipyrine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015503 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | ANTIPYRINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0376 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Boiling Point |
319 °C | |
| Record name | Antipyrine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01435 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | ANTIPYRINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0376 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Solubility |
25.2 [ug/mL] (The mean of the results at pH 7.4), 4.74e+01 g/L, Solubility in water: very good | |
| Record name | SID56320742 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
| Record name | Antipyrine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01435 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Antipyrine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015503 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | ANTIPYRINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0376 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Density |
Relative density (water = 1): 1.19 | |
| Record name | ANTIPYRINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0376 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Mechanism of Action |
Antipyrine is thought to act primarily in the CNS, increasing the pain threshold by inhibiting both isoforms of cyclooxygenase, COX-1, COX-2, and COX-3 enzymes involved in prostaglandin (PG) synthesis. | |
| Record name | Antipyrine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01435 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
60-80-0 | |
| Record name | Antipyrine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60-80-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Antipyrine [USP:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000060800 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Antipyrine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01435 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | antipyrine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=755874 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | antipyrine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7945 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3H-Pyrazol-3-one, 1,2-dihydro-1,5-dimethyl-2-phenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Phenazone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6021117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phenazone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.442 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ANTIPYRINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T3CHA1B51H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Antipyrine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015503 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | ANTIPYRINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0376 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
114 °C, 113 °C | |
| Record name | Antipyrine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01435 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Antipyrine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015503 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | ANTIPYRINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0376 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Phenazone is primarily metabolized in the liver by the cytochrome P450 enzyme system, undergoing oxidation to form various metabolites, including 4-hydroxyphenazone, 3-hydroxymethylphenazone, and norphenazone. [, , , ]
A: Various factors can influence phenazone elimination, including liver disease, [] acute leukemia, [] acute biliary pancreatitis, [] breast cancer, [, ] ovariectomy in women, [] and the use of drugs like cimetidine and perazine. [, ]
A: Studies show that drug absorption and hepatic drug-metabolizing capacity, including phenazone, appear to be unaffected 12–57 months after intestinal shunting for obesity. []
A: Research indicates that schistosomiasis infection in mice can lead to a decrease in phenazone clearance, potentially due to altered activity of drug-metabolizing enzymes. []
A: Research suggests that pyrazolone derivatives like aminophenazone, phenazone, and propyphenazone can initially inhibit and subsequently stimulate monooxygenase-dependent biotransformation steps. [] This biphasic effect is thought to be caused by the interaction of these compounds with different forms of cytochrome P450.
A: Phenazone, specifically the antipyrine component of dichloralphenazone, can stimulate drug-oxidizing enzymes in the liver, leading to a decrease in plasma warfarin concentration and potentially impacting anticoagulant control. [, ]
A: Studies show that cannabis extract, particularly its cannabidiol content, can inhibit the microsomal activity of the liver, leading to inhibition of phenazone metabolism in mice. [] This suggests potential drug interactions with cannabis use.
A: Studies investigated the photochemical decomposition of phenazone and its derivatives under UV irradiation in aqueous solutions, both in the presence and absence of oxygen. [, ] The kinetics of decomposition in the solid state was also studied. []
A: Yes, research used phenazone as a model pharmaceutical residue to study redox dynamics during artificial recharge of groundwater, demonstrating its degradation behavior under different redox conditions. []
A: Various analytical methods have been used to quantify phenazone and its metabolites, including spectrophotometry, [, , ] gas chromatography, [, ] and high-performance liquid chromatography (HPLC). [, , , ]
A: Yes, validated RP-HPLC methods have been developed for the simultaneous determination of phenazone with other drugs, such as lidocaine hydrochloride, [] and a quaternary mixture including propyphenazone and their respective impurities. [] These methods ensure accurate quantification and quality control of these pharmaceutical products.
A: Research investigated the mass spectra of various phenazone derivatives, analyzing fragmentation pathways and the impact of substituents on their photochemical stability. [] The study revealed a relationship between the type of substituent and the intensity of certain ions, offering insights into the structure-activity relationship.
A: A long-term study on rats found that phenazone administration was associated with the development of renal pelvic tumors. [] The study highlights the importance of careful consideration regarding the long-term use of phenazone-containing medications.
A: While not extensively documented, case reports suggest a potential link between cutaneous contact with phenazone-containing creams and the development of agranulocytosis. []
A: Studies in mice revealed that phenazone could potentiate the local anesthetic effect of lidocaine, suggesting a synergistic interaction between the two compounds. [, ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


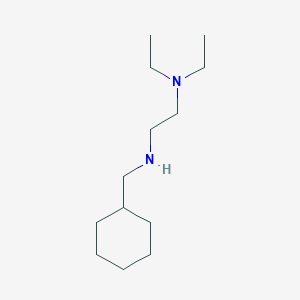
![4-chloro-N-[2-(cyclohex-1-en-1-yl)ethyl]benzene-1-sulfonamide](/img/structure/B355607.png)
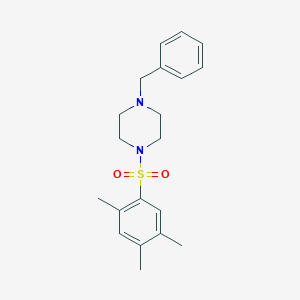
![4-isopropyl-N-(2-{4-[(4-isopropylphenyl)sulfonyl]-1-piperazinyl}ethyl)benzenesulfonamide](/img/structure/B355612.png)
![1-{[3-(Tert-butyl)-4-ethoxyphenyl]sulfonyl}-2-methylimidazole](/img/structure/B355614.png)
![5-isopropyl-4-methyl-N-[2-(4-morpholinyl)ethyl]-2-propoxybenzenesulfonamide](/img/structure/B355616.png)

![1-Acetyl-4-[(4-fluoro-3-methylphenyl)sulfonyl]piperazine](/img/structure/B355620.png)
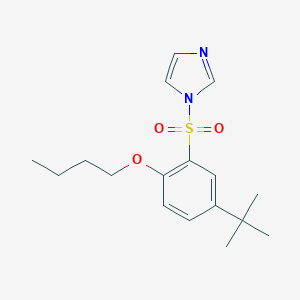
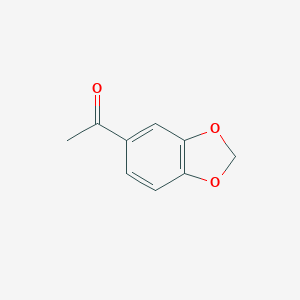
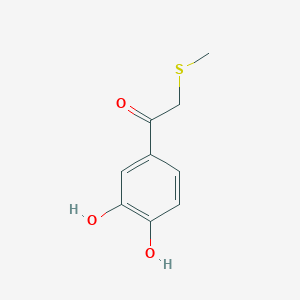
![Ethyl 7-(2-fluorophenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B355644.png)
![(4E)-4-[hydroxy(phenyl)methylidene]-1-(2-morpholin-4-ylethyl)-5-(3-propoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B355645.png)
![methyl 4-({[(4-phenyl-5-pyridin-4-yl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B355652.png)
